molecular formula C14H12N4S B11764919 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11764919
M. Wt: 268.34 g/mol
InChI Key: OCXRTTOYQQSUGP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2/cyclin A2 complex .

Similar Compounds:

Uniqueness: this compound stands out due to its specific cyclopropyl and phenyl substitutions, which confer unique biological activities and enhance its potential as a therapeutic agent .

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

6-cyclopropyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C14H12N4S/c19-14-11-8-15-18(10-4-2-1-3-5-10)13(11)16-12(17-14)9-6-7-9/h1-5,8-9H,6-7H2,(H,16,17,19)

InChI Key

OCXRTTOYQQSUGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=S)C3=C(N2)N(N=C3)C4=CC=CC=C4

Origin of Product

United States

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